molecular formula C31H64O3 B054222 1,2-O-Ditetradecyl-rac-glycerol CAS No. 36314-51-9

1,2-O-Ditetradecyl-rac-glycerol

Cat. No.: B054222
CAS No.: 36314-51-9
M. Wt: 484.8 g/mol
InChI Key: IAJHLVPJJCPWLF-UHFFFAOYSA-N
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Description

1,2-O-Ditetradecyl-rac-glycerol, also known as this compound, is a useful research compound. Its molecular formula is C31H64O3 and its molecular weight is 484.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Di(tetradecoxy)propan-1-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Homocoupling and Fluorescent Derivatives : 1,1-Disubstituted 3-aryl-2-propyn-1-ols, closely related to 2,3-Di(tetradecoxy)propan-1-ol, undergo regio- and stereoselective homocoupling, leading to fluorescent dihydrofuran derivatives. This process involves the liberation of a ketone molecule in the presence of a rhodium catalyst (Funayama, Satoh, & Miura, 2005).

Catalysis and Reactions

  • Catalytic Conversion and Decomposition : Research on carbon catalysts demonstrates the decomposition of propan-2-ol, which is structurally similar to 2,3-Di(tetradecoxy)propan-1-ol. Dehydration and dehydrogenation of the substrate occur under these conditions, with products including di-2-propyl ether, propene, and acetone (Szymański & Rychlicki, 1993).

Pharmacological Applications

  • Binding Behavior and Drug Development : The synthesis of 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol, a variant of 2,3-Di(tetradecoxy)propan-1-ol, has been explored in the context of zinc phthalocyanine complexes. These complexes show potential in photodynamic therapy for cancer, with studies investigating their photochemical properties and binding behavior with proteins like bovine serum albumin (Çakır et al., 2014).

Material Science and Engineering

  • Corrosion Inhibition : Tertiary amines similar to 2,3-Di(tetradecoxy)propan-1-ol have been synthesized and assessed for their effectiveness in inhibiting carbon steel corrosion. These compounds act as anodic inhibitors, forming a protective layer on the metal surface and significantly reducing corrosion (Gao, Liang, & Wang, 2007).

Future Directions

The future directions for “2,3-Di(tetradecoxy)propan-1-ol” could involve its potential application in various research fields. For instance, a similar compound, “2,3-Di(tetradecyloxy)propan-1-amine”, has been used in a novel formulation for efficient gene delivery to the retina .

Mechanism of Action

Target of Action

The primary target of 2,3-Di(tetradecoxy)propan-1-ol is the retina , specifically the photoreceptors and retinal pigment epithelial cells . This compound is used in the formulation of cationic lipids for efficient gene delivery to the retina .

Mode of Action

2,3-Di(tetradecoxy)propan-1-ol is used in the formulation of lipoplexes, which are complexes of cationic lipids and DNA . These lipoplexes interact with their targets (retinal cells) and deliver the DNA into these cells . The DNA is protected from enzymatic digestion by the lipoplexes .

Biochemical Pathways

It is known that the compound plays a role in the process of gene delivery, which can influence various biochemical pathways depending on the specific genes being delivered .

Pharmacokinetics

It is known that the lipoplexes formulated with this compound have a hydrodynamic diameter of 200 nm and are positively charged . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The primary result of the action of 2,3-Di(tetradecoxy)propan-1-ol is the efficient delivery of genes to the retina . This results in the transfection of retinal cells, including photoreceptors and retinal pigment epithelial cells . The specific molecular and cellular effects would depend on the genes being delivered.

Action Environment

The action of 2,3-Di(tetradecoxy)propan-1-ol can be influenced by various environmental factors. For instance, the efficiency of gene delivery can be affected by the physiological environment of the retina . .

Properties

IUPAC Name

2,3-di(tetradecoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJHLVPJJCPWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935368
Record name 2,3-Bis(tetradecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-55-3
Record name 1,2-Di-O-tetradecylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1561-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ditetradecylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(tetradecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,2-Dimyristyloxy-3-allyloxypropane 1 (15.0 g, 28.6 mmol) was dissolved in ethanol (250 ml). Trifluoroacetic acid (20 ml) was added, followed by tetrakis(triphenylphosphine)palladium(0) (4.5 g, 3.9 mmol). The flask was wrapped in tin foil and flushed with nitrogen to reduce exposure to light and air, then left to stir at 80° C. overnight. The ethanol was removed on the rotary evaporator. TLC (100% CHCl3, developed in Molybdate) indicated that most of the starting material had reacted to form product. This resulting product was further purified by flash column chromatography (100% DCM) to yield 11.5 g (83.1%) 1,2-dimyristyloxypropan-3-ol 2.
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1,2-Dimyristyloxy-3-allyloxypropane
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15 g
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20 mL
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4.5 g
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